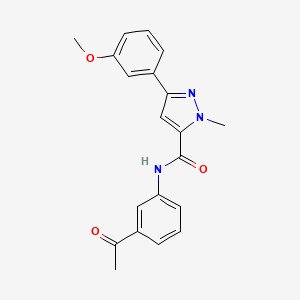

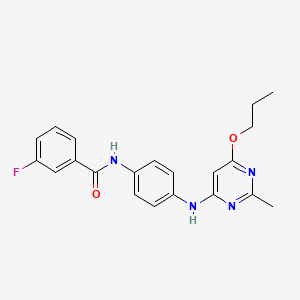

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as AMG-510, is a small-molecule inhibitor of KRAS G12C, a commonly mutated protein in various cancers. AMG-510 has gained significant attention due to its potential as a targeted therapy for cancer treatment.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

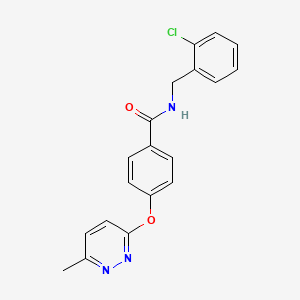

Cannabinoid Receptor Studies : Diarylpyrazoles, which are structurally related to N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their binding affinity towards cannabinoid receptors. Methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) showed comparable affinities to the CB1 receptor antagonist SR141716, indicating their potential for medical imaging applications, particularly in developing positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007).

Anticonvulsant Activity : The synthesis of chalcones and their derived 2-pyrazoline-1-carbothioamides has been explored for their anticonvulsant activities. Compounds derived from this scaffold have shown promising results in pentylenetetrazole induced seizure (PTZ) and maximal electroshock seizure (MES) tests in mice, highlighting the potential of pyrazoline derivatives in the development of new anticonvulsant drugs (Nagihan Beyhan et al., 2017).

Material Science Applications

Corrosion Inhibition : The synthesized compounds (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and its analogs have been studied for their efficiency in protecting mild steel against corrosion in HCl solution. These studies involve gravimetric, electrochemical methods, and surface analysis, providing insights into the protective layer formation and the adsorption behavior of these inhibitors on the steel surface, which is critical for developing more effective corrosion inhibitors (P. Paul et al., 2020).

Computational Studies

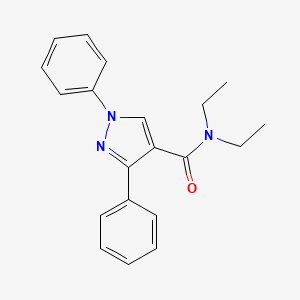

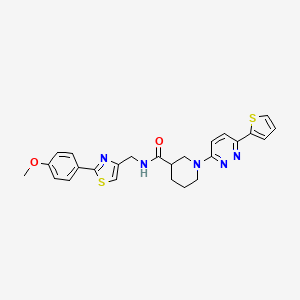

Molecular Docking and DFT Calculations : The novel series of thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, have been evaluated for their enzyme inhibitory activities against key enzymes. Molecular docking studies revealed significant interactions at the enzyme active sites, while DFT calculations provided insights into the electronic structures and potential reactivity of these compounds. Such studies are crucial for the rational design of enzyme inhibitors with potential therapeutic applications (A. Cetin et al., 2021).

Mécanisme D'action

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. In general, the goal of drug action is to achieve a therapeutic effect while minimizing side effects .

Action Environment

The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound contains a boronic acid group, which is known to be susceptible to hydrolysis, especially at physiological pH . This could potentially affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13(24)14-6-4-8-16(10-14)21-20(25)19-12-18(22-23(19)2)15-7-5-9-17(11-15)26-3/h4-12H,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSKKGUTFWKPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)

![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)